molecular formula C17H19NO2S2 B2988107 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1796970-85-8

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2988107
CAS RN: 1796970-85-8
M. Wt: 333.46
InChI Key: RVRGXBYKLCTRME-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound. For example, thiopropamine, a thiophene derivative, is a stimulant drug which is an analogue of amphetamine . It most likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this area is likely to focus on the development of new synthetic methods and the exploration of the biological activities of these compounds.

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-16(13-8-9-21-11-13)15-7-6-14(22-15)10-18-17(20)12-4-2-1-3-5-12/h1-2,6-9,11-12,16,19H,3-5,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRGXBYKLCTRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

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